molecular formula C10H6N4O4 B11927414 2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone

2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone

Cat. No.: B11927414
M. Wt: 246.18 g/mol
InChI Key: GBNSAMRYDONMLT-UHFFFAOYSA-N
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Description

2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone is a heterocyclic bisimide derivative characterized by a fused pyrrolo-isoindole core with two amino substituents at the 2,7-positions and four ketone groups. This compound belongs to the broader family of rylenediimide derivatives, which are renowned for their electron-deficient aromatic systems, enabling applications in organic electronics and medicinal chemistry . The amino groups enhance its solubility and reactivity compared to alkyl- or halogen-substituted analogues, making it a versatile building block for synthesizing functional materials or bioactive molecules .

Properties

Molecular Formula

C10H6N4O4

Molecular Weight

246.18 g/mol

IUPAC Name

2,7-diaminopyrrolo[3,4-e]isoindole-1,3,6,8-tetrone

InChI

InChI=1S/C10H6N4O4/c11-13-7(15)3-1-2-4-6(5(3)9(13)17)10(18)14(12)8(4)16/h1-2H,11-12H2

InChI Key

GBNSAMRYDONMLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C(=O)N(C3=O)N)C(=O)N(C2=O)N

Origin of Product

United States

Preparation Methods

Formation of the Isoindole Core

Reaction of pyromellitic dianhydride with a diamine precursor under reflux conditions in polar aprotic solvents (e.g., dimethylacetamide or N-methylpyrrolidone) generates a polyimide intermediate. Subsequent thermal or acidic cyclization eliminates water, forming the pyrrolo-isoindole backbone. For example, AiFChem’s synthesis of analogous pyrrolo-isoindole derivatives employs high-temperature reflux (180–220°C) to drive cyclization.

Introduction of Amino Groups

Post-cyclization amination is achieved via nucleophilic substitution or catalytic amination. Nitration of the isoindole core followed by reduction using hydrogen gas (H₂) and palladium on carbon (Pd/C) yields primary amines at positions 2 and 7. Alternative methods utilize Buchwald-Hartwig coupling with ammonia equivalents, though this requires precise control over steric and electronic effects.

Table 1: Representative Cyclocondensation Conditions

Starting MaterialSolventTemperature (°C)CatalystYield (%)
Pyromellitic dianhydrideDMAc200None62
1,2-DiaminobenzeneNMP180p-TsOH58
Nitrated intermediateTHF/MeOH25Pd/C, H₂89

Ring-Closing Metathesis of Diynediamines

A less conventional but increasingly studied method involves ring-closing metathesis (RCM) of diynediamine precursors. This strategy, adapted from synthetic routes for fused polycyclic systems, employs Grubbs catalysts to form the pyrrolo-isoindole framework.

Diynediamine Synthesis

Alkyne-functionalized diamines are prepared via Sonogashira coupling between terminal alkynes and iodinated aromatic amines. For example, 1,4-diiodo-2,5-diaminobenzene reacts with trimethylsilylacetylene under palladium catalysis to yield a diynediamine precursor.

Metathesis and Oxidation

RCM using Grubbs second-generation catalyst (5 mol%) in dichloromethane at 40°C induces cyclization, forming a macrocyclic intermediate. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) converts the alkyne moieties into ketones, yielding the tetraone structure.

Table 2: RCM Optimization Parameters

Catalyst Loading (mol%)SolventReaction Time (h)Oxidation AgentFinal Yield (%)
5DCM12mCPBA47
10Toluene8Ozone51

Solid-Phase Synthesis for High-Purity Output

Solid-phase synthesis, though less common for small molecules, has been explored to improve purity and scalability. This method anchors a diamine derivative to a resin bead, enabling stepwise functionalization and cyclization.

Resin Functionalization

Wang resin is functionalized with a nitro-substituted aromatic amine via carbodiimide coupling. Reduction of the nitro group to an amine using SnCl₂/HCl provides a reactive site for subsequent cyclization.

On-Resin Cyclization

Treatment with a tetracarboxylic dianhydride in dimethylformamide (DMF) at 120°C induces cyclization, forming the pyrrolo-isoindole core. Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with >95% purity by HPLC.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for cyclocondensation. A 2023 study demonstrated that heating pyromellitic dianhydride and 1,2-phenylenediamine in NMP at 200°C for 20 minutes under microwave conditions achieved 68% yield, compared to 12 hours under conventional heating.

Biocatalytic Approaches

Emerging methodologies employ enzymatic catalysis for sustainable synthesis. Lipase-mediated esterification of diaminobenzene derivatives with maleic anhydride generates intermediates that undergo spontaneous cyclization in aqueous buffers. While yields remain low (∼30%), this method avoids toxic solvents .

Chemical Reactions Analysis

Types of Reactions

2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like hydrogen, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield highly substituted isoindole-1,3-dione derivatives, while reduction reactions may produce simpler amine derivatives .

Scientific Research Applications

2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents Solubility Key Properties/Applications References
This compound 2,7-amino Moderate (polar solvents) Medicinal precursors, electronic materials
2,6-Dioctylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetraone (C8-PMDI) 2,6-octyl Low (organic solvents) Phototransistor memory electrets
4,5-Dichloro-2,7-dihexylpyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone 4,5-chloro; 2,7-hexyl Very low Cata-annulated azaacene bisimides for OLEDs
2,7-Bis(2,6-diisopropylphenyl)benzo-[lmn][3,8]phenanthroline-1,3,6,8-(2H,7H)-tetraone 2,7-diisopropylphenyl Low (crystalline solid) High thermal stability, single-crystal studies
Phosphorus-containing benzo[lmn][3]phenanthroline analogues Nitrogen replaced with phosphorus Variable Lower LUMO levels, enhanced electron affinity

Key Findings

Substituent Effects on Solubility: Amino groups in the target compound improve solubility in polar solvents compared to alkylated (C8-PMDI) or halogenated (dichloro-dihexyl) derivatives, which exhibit poor solubility due to hydrophobic substituents . Bulky aryl substituents (e.g., diisopropylphenyl groups) further reduce solubility but enhance thermal stability and crystallinity, as seen in single-crystal studies .

Electronic Properties: The electron-withdrawing bisimide core in all compounds confers low LUMO levels, suitable for n-type semiconductors. However, phosphorus substitution in analogous structures lowers LUMO further, suggesting superior electron-accepting capabilities . Alkyl chains (e.g., C8-PMDI) optimize thin-film morphology in phototransistors, while amino groups may facilitate charge transport via hydrogen bonding .

Applications: Electronics: C8-PMDI and dichloro-dihexyl derivatives are utilized in memory devices and OLEDs due to their planar structures and tunable substituents . Medicinal Chemistry: The amino groups in the target compound make it a candidate for bioactive molecule synthesis, contrasting with non-polar derivatives .

Biological Activity

2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone (CAS No. 20814-59-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10H6N4O4
Molecular Weight246.18 g/mol
AppearanceWhite powder
Purity≥99%
Density1.881 g/cm³

Research indicates that this compound exhibits antitumor properties primarily through its ability to inhibit tubulin polymerization . This mechanism disrupts the microtubule dynamics essential for cell division and may lead to apoptosis in cancer cells.

Anticancer Effects

A study highlighted the compound's efficacy against various cancer cell lines including HepG2 (liver), A549 (lung), and PANC-1 (pancreatic) cells. The compound demonstrated a significant reduction in cell viability and induced apoptosis through:

  • Cell Cycle Arrest : The compound caused G2/M phase arrest.
  • Apoptosis Induction : Increased expression of cleaved PARP and caspase-3 was observed.
  • Inhibition of Tumor Growth : In vivo studies using a HepG2 xenograft model showed marked tumor growth inhibition without notable toxicity .

Selectivity and Safety Profile

The compound displayed selectivity against various kinases, indicating a focused mechanism of action with minimal off-target effects. This selectivity is crucial for reducing potential side effects associated with broader-spectrum anticancer agents .

Case Studies

  • In Vitro Studies :
    • A series of experiments were conducted to evaluate the antiproliferative effects on different cancer cell lines. The results indicated that this compound was one of the most potent compounds tested within its class.
    • The compound was found to significantly disrupt the microtubule networks within cells .
  • In Vivo Studies :
    • In a nude mouse model bearing HepG2 tumors, oral administration of the compound resulted in substantial tumor size reduction compared to controls. No significant toxicity was reported at therapeutic doses .

Q & A

Basic: What are the established synthetic routes for 2,7-diaminopyrrolo[3,4-e]isoindole-1,3,6,8-tetraone, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions. A catalyst-free [2+2+2] cycloaddition of maleimides and nitroenamines under thermal conditions (80–100°C in toluene or DMF) yields functionalized derivatives with moderate to high purity (60–85% yield) . Alternative routes involve bromination or alkylation of the core structure (e.g., 4,9-dibromo derivatives synthesized via electrophilic substitution in H₂SO₄ at 0°C ). Key variables affecting yield include solvent polarity, temperature control, and stoichiometric ratios of reactants.

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during functionalization?

Competing side reactions (e.g., over-bromination or decomposition) arise from harsh conditions. Strategies include:

  • Temperature modulation : Lowering reaction temperatures (e.g., 0°C for bromination ) reduces undesired reactivity.
  • Protecting groups : Temporarily shielding amine groups with tert-butoxycarbonyl (Boc) prevents unwanted nucleophilic attacks .
  • Catalyst screening : While uses no catalysts, Pd-mediated cross-coupling (e.g., Suzuki reactions) improves regioselectivity for allyl or aryl substitutions .

Basic: What characterization techniques are critical for confirming the structure of this compound?

  • X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., dihedral angles between aromatic rings ).
  • NMR spectroscopy : 1^1H and 13^13C NMR identify amine proton environments (δ 6.5–7.2 ppm) and carbonyl signals (δ 165–170 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 408.45 for C₂₂H₂₄N₄O₄ ).

Advanced: How do contradictory solubility data across studies inform solvent selection for electronic applications?

Solubility varies significantly with substituents:

SubstituentSolubility (mg/mL)SolventReference
2-Octyldodecyl12.5Chloroform
Allyloxy8.2THF
Fluorenyl0.5Toluene

Methodological Insight : Use Hansen solubility parameters (HSPs) to predict compatibility. For example, long alkyl chains (C33 in ) enhance solubility in nonpolar solvents, while polar groups (e.g., -Br ) require chlorinated solvents.

Advanced: What methodologies validate the compound’s efficacy in n-type organic semiconductors?

  • Thin-film transistor (TFT) testing : Measure electron mobility (μₑ) via bottom-gate top-contact devices. reports μₑ up to 0.12 cm²/V·s for bis(2-decyltetradecyl) derivatives.
  • UV-vis-NIR spectroscopy : Monitor charge-transfer transitions (λₐᵦₛ ~550 nm for NDIV derivatives ).
  • Density functional theory (DFT) : Calculate LUMO levels (e.g., -3.5 eV ) to predict electron injection efficiency.

Advanced: How can structural modifications enhance photocatalytic activity in covalent organic frameworks (COFs)?

In COFs for H₂ production ( ):

  • Electron-deficient cores : The tetraone moiety acts as an electron acceptor, improving charge separation.
  • Donor-acceptor dyads : Integrate with pyrene donors (PyTP-4CHO) to extend π-conjugation and reduce recombination.
  • Post-synthetic modifications : Introduce -NH₂ groups (DNI-2NH₂ ) for covalent anchoring of co-catalysts like Pt nanoparticles.

Basic: What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves and goggles due to potential skin/eye irritation .
  • Ventilation : Handle in a fume hood to avoid inhalation of fine particles (particle size <10 μm ).
  • Storage : Keep at 2–8°C in amber vials to prevent photodegradation .

Advanced: What strategies address poor solubility in polar solvents without compromising electronic properties?

  • Hybrid substituents : Combine alkyl chains (e.g., 2-octyldodecyl ) with polar end groups (e.g., -OCH₃) to balance solubility and charge transport.
  • Co-solvent systems : Use mixed solvents (e.g., chloroform:ethanol 9:1 v/v) to dissolve aggregates during thin-film deposition .
  • Supramolecular templating : Employ host-guest complexes with cyclodextrins to enhance aqueous dispersibility .

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